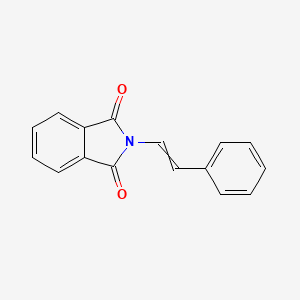
2-(2-Phenylethenyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Phenylethenyl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a phenylethenyl group attached to the isoindole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethenyl)-1H-isoindole-1,3(2H)-dione can be achieved through several methods. One common approach involves the Wittig reaction, which is a well-known method for forming carbon-carbon double bonds. In this reaction, a phosphorus ylide reacts with an aldehyde or ketone to form the desired alkene product . The reaction conditions typically involve the use of a strong base such as sodium hydride or butyllithium in a suitable solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other carbon-carbon bond-forming reactions. The choice of method depends on factors such as cost, yield, and scalability. The use of solid-phase synthesis techniques and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Phenylethenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
2-(2-Phenylethenyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(2-Phenylethenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(2-Phenylethenyl)-1H-isoindole-1,3(2H)-dione include:
2-(2-Phenylethyl)chromone derivatives: These compounds share a similar phenylethyl group and exhibit comparable chemical properties.
2-(2-Phenylethenyl)chromone derivatives: These compounds have a similar structure but differ in the presence of a chromone ring instead of an isoindole ring.
Uniqueness
This compound is unique due to its isoindole ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
136613-13-3 |
|---|---|
Formule moléculaire |
C16H11NO2 |
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
2-(2-phenylethenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H11NO2/c18-15-13-8-4-5-9-14(13)16(19)17(15)11-10-12-6-2-1-3-7-12/h1-11H |
Clé InChI |
WAYYQTOFXYMTHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CN2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


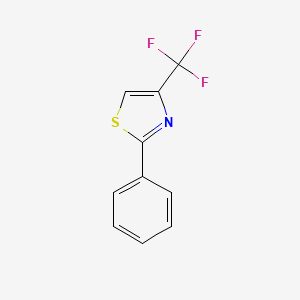
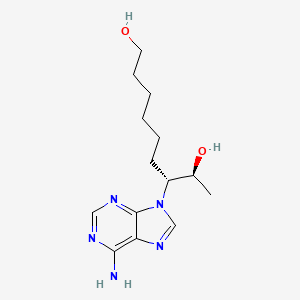
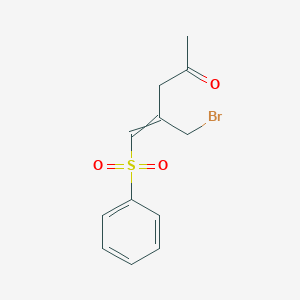
![4-[1,1-Bis(4-hydroxyphenyl)ethyl]benzene-1,3-diol](/img/structure/B14274654.png)
![8-Aza-5-azoniaspiro[4.5]decane, 8-phenyl-, bromide](/img/structure/B14274662.png)
![Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane](/img/structure/B14274682.png)
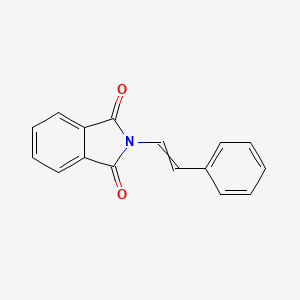
![Oxo[(2,2',4,6,6'-penta-tert-butyl-4'-ethynyl[1,1'-biphenyl]-3-yl)oxy]acetate](/img/structure/B14274686.png)
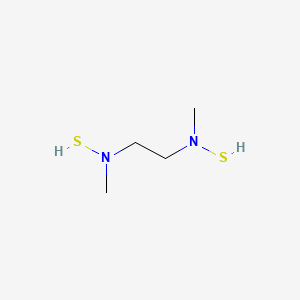
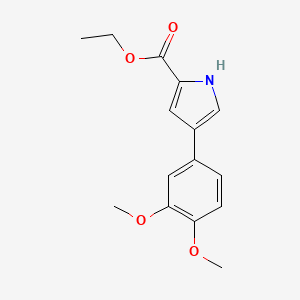
![[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate](/img/structure/B14274713.png)
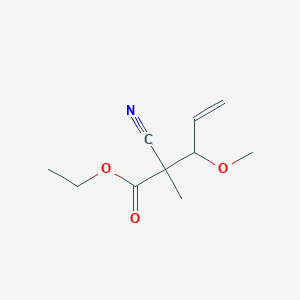
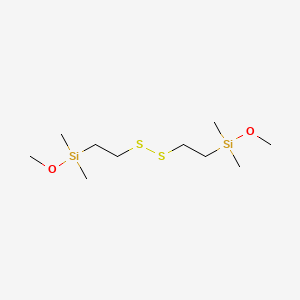
![Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-](/img/structure/B14274731.png)
